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Compound of Interest

Compound Name: Cy5-dATP

Cat. No.: B12392867

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize
specific DNA or RNA sequences within the context of the cell or tissue. The choice of
fluorophore is critical for achieving high sensitivity and specificity. Cy5-dATP is a fluorescently
labeled deoxyadenosine triphosphate analog widely used for the enzymatic incorporation of the
Cy5 dye into DNA probes. Cy5, a cyanine dye, fluoresces in the far-red region of the spectrum,
a range where cellular autofluorescence is minimal, leading to a significantly improved signal-
to-noise ratio.[1] Its high molar extinction coefficient, good quantum yield, and exceptional
photostability make it an ideal choice for demanding applications, including single-copy gene
detection and multiplex FISH.[2][3] These application notes provide detailed protocols for
labeling DNA probes with Cy5-dATP and their subsequent use in FISH experiments.

Properties of Cy5-dATP

Cy5-dATP can be incorporated into DNA probes using various enzymatic methods, including
nick translation, random primed labeling, and PCR.[4][5] The resulting Cy5-labeled probes are
well-suited for a variety of hybridization applications.

Data Presentation: Photophysical and Chemical Properties

The selection of a fluorophore is governed by its specific photophysical properties. The data
below summarizes the key characteristics of Cy5.
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Property Value Reference

Excitation Wavelength (Amax) 649-651 nm

Emission Wavelength (Amax) 667-670 nm

Molar Extinction Coefficient (g) ~250,000 M~tcm—1

Fluorescence Quantum Yield

~0.20 - 0.27
(@)
Molecular Weight 1182.05 g/mol
Recommended Filter Set SpectrumFRed™ or equivalent

Comparative Data of Common Fluorophores

Cy5 exhibits high photostability, which is a crucial advantage for experiments requiring
prolonged imaging sessions or high-intensity light sources.

Molar Extinction

o Fluorescence Relative
Fluorophore Coefficient (g) . .
Quantum Yield (®f) Photostability
(M—*cm™?)
Fluorescein ~70,000 ~0.93 Low
Rhodamine B ~106,000 ~0.31 Moderate
Cy5 ~250,000 ~0.20 High

Table adapted from BenchChem data. Note: Photophysical properties can be influenced by the
local environment.

Experimental Protocols
Protocol 1: DNA Probe Labeling with Cy5-dATP by Nick
Translation

Nick translation is a common method to generate uniformly labeled, double-stranded DNA
probes. The process uses DNase | to introduce nicks in the DNA backbone, creating 3'-

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b12392867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

hydroxyl termini that serve as primers for DNA Polymerase |I. DNA Polymerase | then adds

nucleotides, including Cy5-dATP, while its 5'— 3' exonuclease activity removes existing

nucleotides.

Materials:

DNA template (e.g., plasmid, BAC, PCR product)

Cy5-dATP (e.g., 1 mM solution)

Nick Translation Labeling Kit (containing DNase |, DNA Polymerase |, dNTP mix without
dATP, and buffer) or individual reagents.

Stop buffer (0.5 M EDTA)

Purification columns (e.g., spin columns) to remove unincorporated nucleotides.

Nuclease-free water

Procedure:

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents on
ice:

o DNA Template: 1 ug

[¢]

10x Nick Translation Buffer: 5 uL

[e]

dNTP Mix (dCTP, dGTP, dTTP at 0.5 mM each): 5 pL

o

Cy5-dATP (1 mM): 1 pL

[¢]

Enzyme Mix (DNase I/DNA Pol I): 2 uL

o Nuclease-free water: to a final volume of 50 uL

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the
reaction at 15°C for 90-120 minutes. The incubation time can be adjusted to optimize the
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probe size, typically between 200-500 bp.

e Reaction Termination: Stop the reaction by adding 5 pL of 0.5 M EDTA (Stop Buffer).

e Probe Purification: Remove unincorporated Cy5-dATP using a spin column or ethanol
precipitation.

o Follow the manufacturer's protocol for the spin column.

o For ethanol precipitation, add 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold
100% ethanol. Incubate at -20°C for at least 30 minutes, centrifuge at high speed, wash
the pellet with 70% ethanol, air dry, and resuspend in hybridization buffer.

e Quality Control: Assess the labeling efficiency by measuring absorbance at 260 nm (for
DNA) and 650 nm (for Cy5). The quality of the probe, including fragment length, can be
verified on an agarose gel.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for FISH on prepared chromosome spreads or
interphase nuclei on glass slides.

Materials:

e Cyb-labeled DNA probe

o Human Cot-1 DNA (for blocking repetitive sequences)
e Salmon Sperm DNA

e 20x SSC (Saline-Sodium Citrate) buffer

o Formamide

o Dextran sulfate

o DAPI (4',6-diamidino-2-phenylindole) counterstain

o Antifade mounting medium
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e Rubber cement

e Coverslips (22x22 mm)

Procedure:

o Probe Mix Preparation (per slide):

[e]

Cy5-labeled probe: 100-200 ng

o

Human Cot-1 DNA: 5-10 pg

[¢]

Salmon Sperm DNA: 10 ug

[¢]

Combine, ethanol precipitate, and resuspend the pellet in 10 uL of Hybridization Buffer
(50% formamide, 2x SSC, 10% dextran sulfate).

o Slide Preparation and Denaturation:

[e]

Age slides with prepared metaphase or interphase cells.

o

Dehydrate the slides through an ethanol series (70%, 85%, 100% for 2 minutes each) and
air dry.

o

Immerse slides in denaturation solution (70% formamide, 2x SSC, pH 7.0) at 70-75°C for
2-5 minutes.

o

Immediately transfer the slides to an ice-cold ethanol series (70%, 85%, 100%) for 2
minutes each and air dry.

e Probe Denaturation and Hybridization:

o Denature the probe mix at 75°C for 5-10 minutes and then place on ice to prevent re-
annealing.

o Apply the 10 uL of denatured probe mix to the denatured area on the slide.
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o Cover with a 22x22 mm coverslip, avoiding air bubbles. Seal the edges with rubber
cement.

o Incubate in a humidified chamber at 37°C overnight.

o Post-Hybridization Washes:

[e]

Carefully remove the rubber cement and coverslip.

Wash 1: 50% formamide / 2x SSC at 42°C for 3 x 5 minutes.

o

[¢]

Wash 2: 2x SSC at 42°C for 3 x 5 minutes.

Wash 3: 1x SSC at 39°C for 1 x 10 minutes.

o

e Detection and Mounting:
o Briefly rinse the slide in PBS.
o Apply a drop of antifade mounting medium containing DAPI counterstain.
o Mount with a new coverslip and store in the dark at 4°C until analysis.

e Microscopy:

o Visualize the slides using a fluorescence microscope equipped with appropriate filter sets
for DAPI (blue) and Cy5 (far-red).

Troubleshooting Common FISH Issues
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Issue

Potential Cause

Suggested Solution

No or Weak Signal

Poor probe labeling efficiency.

Verify probe labeling by gel
electrophoresis and

spectrophotometry.

Insufficient denaturation.

Optimize denaturation time
and temperature for both

probe and sample.

Low probe concentration.

Increase the amount of probe

used in the hybridization mix.

High Background

Incomplete removal of

unbound probe.

Increase stringency and
duration of post-hybridization

washes.

Non-specific binding.

Ensure sufficient blocking with
Cot-1 DNA for repetitive

sequences.

Probe precipitation.

Centrifuge probe mix before
denaturation to pellet any

precipitates.

Patchy/Uneven Signal

Air bubbles under the

coverslip.

Be careful when applying the

coverslip to avoid trapping air.

Uneven denaturation or probe

distribution.

Ensure the slide is evenly
heated and the probe mix

spreads uniformly.

Visualized Workflows and Pathways

Labeled_Probe
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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